2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the class of fused heterocyclic systems, featuring a pyrrolo-triazolo-pyrimidine core substituted with methyl, phenyl, and acetamide groups. Its structural complexity arises from the fusion of pyrrole, triazole, and pyrimidine rings, which is further functionalized with aromatic and alkyl substituents.
Properties
IUPAC Name |
2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-15-9-8-10-16(2)20(15)26-19(32)14-30-25(34)31-21-18(17-11-6-5-7-12-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJMFUBBBWDPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the acetamide group and the phenyl substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.
Substitution: The phenyl and acetamide groups can be substituted with other functional groups to create analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Pharmacological Applications
Recent studies have indicated that this compound possesses several pharmacological activities:
- Antitumor Activity : Research has shown that derivatives of pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant antitumor effects. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized cell viability assays and flow cytometry to assess apoptosis induction.
- Antimicrobial Testing : In another research project, the compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against these pathogens.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Heterocyclic Compounds
Key Observations :
- The target compound’s pyrrolo-triazolo-pyrimidine core distinguishes it from pyrazolo- or imidazo-fused systems in analogs. This structural variation may influence ring strain, solubility, and binding interactions .
Physicochemical and Analytical Data
Table 2: Elemental Analysis and Spectral Data of Analogous Compounds
Key Observations :
- The target compound’s molecular weight (~556.6 g/mol) exceeds that of simpler analogs, likely due to its fused rings and bulky substituents.
- Deviations in elemental analysis (e.g., 0.2–0.3% difference in carbon/nitrogen content in ) highlight the importance of rigorous spectroscopic validation for such complex heterocycles.
Bioactivity and Structure-Activity Relationships (SAR)
Data mining studies indicate that compounds with fused heterocyclic cores and aryl substituents often cluster into bioactivity groups targeting kinases or GPCRs . For example:
- Pyrazolo-triazolo-pyrimidines (e.g., ) show inhibitory activity against phosphodiesterases due to their planar aromatic systems.
- Imidazo-pyridines (e.g., ) with nitro groups exhibit antiproliferative effects, likely via intercalation or topoisomerase inhibition.
The target compound’s 2,6-dimethylphenylacetamide group may enhance selectivity for hydrophobic binding pockets, a feature absent in hydroxyl- or nitrile-bearing analogs .
Biological Activity
The compound 2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound features a pyrrolo-triazolo-pyrimidine core with multiple functional groups that may influence its interaction with biological systems. The IUPAC name highlights its intricate structure which includes:
- A pyrrolo[2,3-e][1,2,4]triazolo framework.
- Dimethyl and phenyl substituents that may enhance its bioactivity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Although detailed mechanisms remain under investigation, preliminary studies suggest potential modulation of signaling pathways associated with cancer and inflammation.
Anticancer Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant activity against fibroblast growth factor receptors (FGFRs), which are often implicated in tumorigenesis. For instance, a related compound demonstrated potent inhibition of FGFR1–3 with IC50 values ranging from 7 to 712 nM in various cancer cell lines . This suggests that the compound may also exhibit anticancer properties through similar mechanisms.
Anti-inflammatory Effects
Compounds in this class have shown promise in reducing inflammatory responses. The modulation of pro-inflammatory cytokines and pathways such as NF-kB has been observed in related studies . This indicates potential therapeutic applications for conditions characterized by chronic inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it could inhibit cell proliferation and induce apoptosis in breast cancer models . Further studies are required to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The biological activity appears to correlate with specific structural features of the compound. Variations in substituents on the pyrimidine ring significantly affect potency and selectivity towards different biological targets . This relationship underscores the importance of molecular design in developing effective therapeutics.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this complex heterocyclic compound requires multi-step protocols, often starting with precursor assembly via cyclocondensation or cross-coupling reactions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .
- Example DoE Table:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent (Polarity) | DMF, THF, DCM | DMF |
| Catalyst (mol%) | 5–15% | 10% |
| Reaction Time | 12–48 hrs | 24 hrs |
Q. How should researchers approach structural elucidation and purity validation?
- Methodological Answer : Use a combination of NMR (1H/13C, 2D-COSY) , high-resolution mass spectrometry (HRMS) , and X-ray crystallography for unambiguous structural confirmation. Cross-reference spectral data with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to validate substituent positions . Purity assessment via HPLC-MS (≥95% purity threshold) and elemental analysis (deviation <0.4% for C/H/N) is critical .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural motifs. For example, the pyrrolotriazolopyrimidine core suggests kinase inhibitory potential. Use dose-response curves (IC50 determination) and molecular docking to correlate activity with structural features. Include positive controls (e.g., staurosporine for kinases) and validate results via triplicate runs with statistical significance (p<0.05) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reaction outcomes?
- Methodological Answer : Discrepancies often arise from incomplete reaction coordinate mapping or solvent effects not accounted for in simulations. Re-run calculations with explicit solvent models (e.g., COSMO-RS) and validate using experimental kinetic data (e.g., Arrhenius plots). Implement feedback loops where experimental results refine computational parameters, as practiced in ICReDD’s integrated approach .
Q. What advanced techniques optimize scalability while maintaining stereochemical integrity?
- Methodological Answer : For scale-up, employ continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Monitor stereochemistry via in-situ FTIR or Raman spectroscopy . Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates, reducing yield loss .
Q. How can AI-driven tools predict novel derivatives with enhanced bioactivity?
- Methodological Answer : Train generative adversarial networks (GANs) on datasets of structurally similar compounds (e.g., pyrrolotriazolopyrimidines) to propose derivatives. Validate predictions with COMSOL Multiphysics simulations for reaction feasibility and ADMETox profiling (absorption, distribution, metabolism, excretion, toxicity) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer : Cross-platform variability may stem from assay conditions (e.g., cell line differences, incubation times). Conduct meta-analysis using standardized protocols (e.g., NIH’s Assay Guidance Manual). Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) and apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
